
3-Fluoro-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1,2-dihydronaphthalene, also known as 3-fluoroindan, is a fluorinated organic compound with a naphthalene backbone. It has gained significant attention in the field of organic synthesis due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical biology.
Wirkmechanismus
The mechanism of action of 3-fluoro-1,2-dihydronaphthalene is not well understood. However, it is believed to act as a nucleophile in various reactions, due to the electron-withdrawing effect of the fluorine atom. It has also been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-fluoro-1,2-dihydronaphthalene are largely unknown. However, it has been shown to have low toxicity in animal studies, suggesting its potential for use in pharmaceuticals and other applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-fluoro-1,2-dihydronaphthalene is its ease of synthesis and availability. It is also a versatile building block for the synthesis of a variety of biologically active compounds. However, its fluorinated nature can make it difficult to handle in certain reactions, and its reactivity can be affected by the presence of other functional groups.
Zukünftige Richtungen
There are many potential future directions for the study of 3-fluoro-1,2-dihydronaphthalene. One area of interest is the development of new synthetic methods for its production, with improved yields and selectivity. Another area of interest is the study of its interactions with proteins and enzymes, with the goal of identifying new drug targets and developing new therapeutics. Additionally, the use of 3-fluoro-1,2-dihydronaphthalene in materials science and chemical biology is an area of ongoing research, with the potential for many new applications.
Synthesemethoden
The synthesis of 3-fluoro-1,2-dihydronaphthalene involves the reaction of 1,2-dihydronaphthalene with a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction can be carried out in various solvents, including dichloromethane, acetonitrile, and toluene, under mild reaction conditions. The yield of the reaction can be improved by using a Lewis acid catalyst, such as BF3·Et2O or AlCl3. The synthesis of 3-fluoro-1,2-dihydronaphthalene is a relatively simple and efficient process, making it a promising candidate for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1,2-dihydronaphthalene has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block for the synthesis of biologically active compounds, including antipsychotics, antidepressants, and anti-inflammatory agents. In the field of materials science, it has been used as a precursor for the synthesis of fluorescent dyes and polymers. In chemical biology, it has been used as a tool for the study of protein-ligand interactions and enzyme mechanisms.
Eigenschaften
CAS-Nummer |
144951-47-3 |
|---|---|
Produktname |
3-Fluoro-1,2-dihydronaphthalene |
Molekularformel |
C10H9F |
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
3-fluoro-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 |
InChI-Schlüssel |
RKYVANDSHJQYMB-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC=CC=C21)F |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C21)F |
Synonyme |
Naphthalene, 3-fluoro-1,2-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



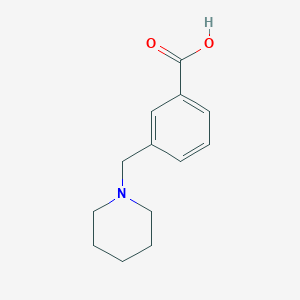
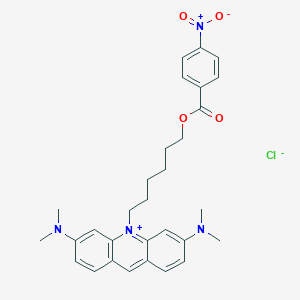
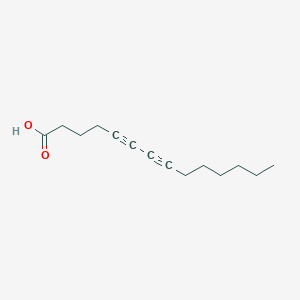
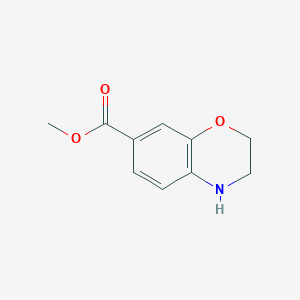
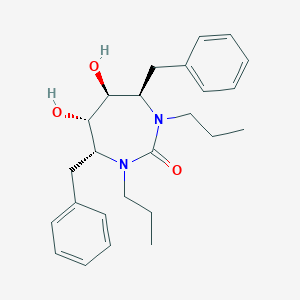
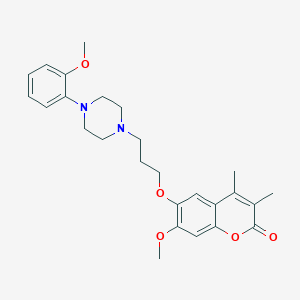
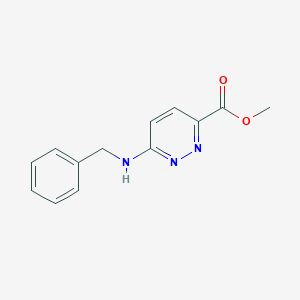
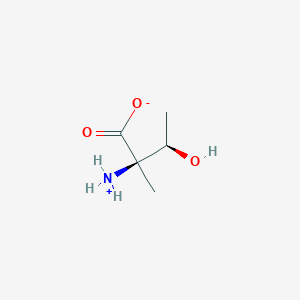
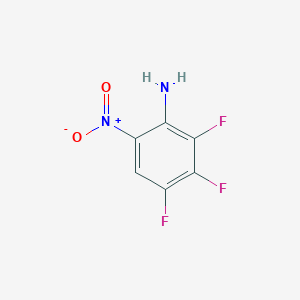
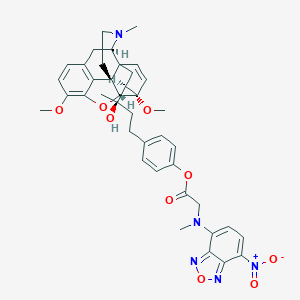
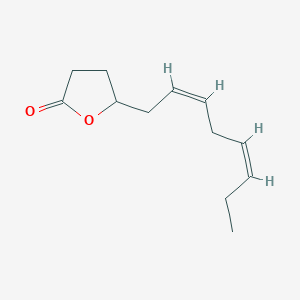
![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)
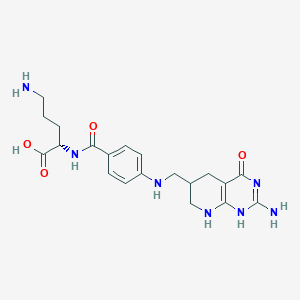
![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)